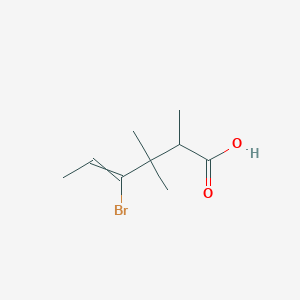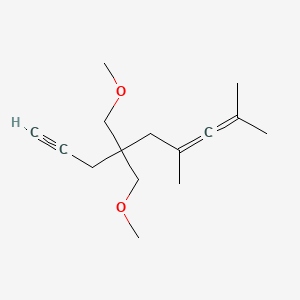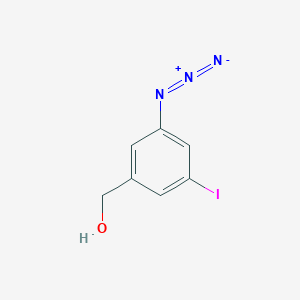
(3-Azido-5-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Azido-5-iodophenyl)methanol is an organic compound with the molecular formula C7H6IN3O It is characterized by the presence of an azido group (-N3) and an iodine atom attached to a benzene ring, along with a methanol group (-CH2OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azido-5-iodophenyl)methanol typically involves the following steps:
Iodination: The starting material, phenol, undergoes iodination to introduce the iodine atom at the desired position on the benzene ring.
Azidation: The iodinated intermediate is then subjected to azidation, where an azido group is introduced.
Methanol Addition: Finally, the methanol group is added to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include acetonitrile and methanol, and catalysts such as copper(I) iodide may be employed to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group under appropriate conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as sodium azide or sodium methoxide are employed for substitution reactions.
Major Products:
Oxidation: Formation of (3-Azido-5-iodophenyl)aldehyde or (3-Azido-5-iodobenzoic acid).
Reduction: Formation of (3-Amino-5-iodophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Azido-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Azido-5-iodophenyl)methanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties make the compound useful in various chemical and biological applications.
Comparación Con Compuestos Similares
- (3-Azido-5-bromophenyl)methanol
- (3-Azido-5-chlorophenyl)methanol
- (3-Azido-5-fluorophenyl)methanol
Comparison:
- Uniqueness: (3-Azido-5-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions.
- Reactivity: The azido group in this compound is highly reactive, allowing for efficient participation in click chemistry and other synthetic transformations.
Propiedades
Número CAS |
528893-97-2 |
|---|---|
Fórmula molecular |
C7H6IN3O |
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
(3-azido-5-iodophenyl)methanol |
InChI |
InChI=1S/C7H6IN3O/c8-6-1-5(4-12)2-7(3-6)10-11-9/h1-3,12H,4H2 |
Clave InChI |
OKOZDIAJNQOGKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N=[N+]=[N-])I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


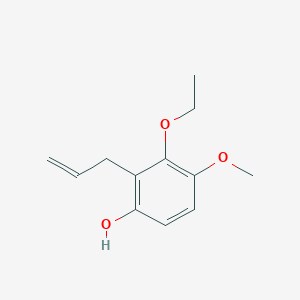

![2,5-Bis[4-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14233337.png)


![N~1~,N~6~-Bis{[4-(aminomethyl)phenyl]methyl}hexanediamide](/img/structure/B14233359.png)
![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
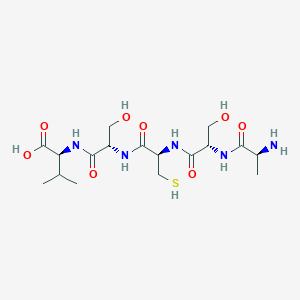
![6-[[(5-methyl-1H-pyrazol-3-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233376.png)
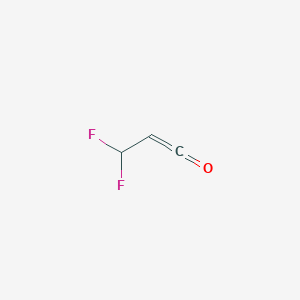
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
